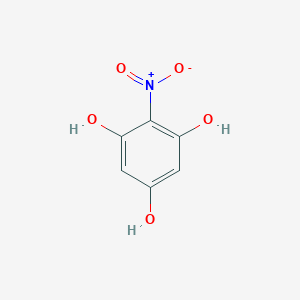

2-Nitrobenzene-1,3,5-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVQZFVXAUGEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168061 | |

| Record name | 2-Nitrophloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16600-92-3 | |

| Record name | Nitrophloroglucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16600-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016600923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROPHLOROGLUCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2WJL22WDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular structure and conformation of 2-Nitrobenzene-1,3,5-triol

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Nitrobenzene-1,3,5-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and properties of this compound (also known as 2-nitrophloroglucinol). Due to a lack of publicly available experimental crystallographic data, this document focuses on high-level computational predictions of its geometry and electronic characteristics. Detailed methodologies for its synthesis via electrophilic nitration of phloroglucinol are also presented. This guide is intended to serve as a foundational resource for researchers in synthetic chemistry and materials science.

Introduction

This compound is a multifunctional aromatic compound featuring a benzene ring substituted with one nitro group (-NO2) and three hydroxyl groups (-OH).[1] This unique substitution pattern, with both strong electron-withdrawing and electron-donating groups, creates a distinct electronic and steric profile.[1] This makes it a molecule of significant interest as a building block for more complex molecular architectures, such as ligands for metal-organic frameworks (MOFs), polymers, and energetic materials.[1] A thorough understanding of its molecular structure and conformation is critical for predicting its reactivity, intermolecular interactions, and ultimately, its utility in these applications.

This document summarizes the current theoretical understanding of the molecule's structure and provides a detailed experimental protocol for its synthesis.

Synthesis of this compound

The most established method for synthesizing this compound is the direct electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The three hydroxyl groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic substitution.[1] Careful control of reaction conditions is necessary to favor mono-nitration over the formation of di- or tri-nitro products.

Experimental Protocol: Batch Nitration of Phloroglucinol

This protocol is adapted from a procedure for the synthesis of a related compound, 1,3,5-trinitrophloroglucinol, and is optimized for mono-nitration.[2]

Materials:

-

Phloroglucinol (Benzene-1,3,5-triol)

-

Ammonium nitrate (NH₄NO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Crushed ice

-

Hydrochloric acid (HCl), 10% solution

-

Deionized water

Procedure:

-

Prepare a 1 M solution of phloroglucinol in concentrated sulfuric acid.

-

In a separate flask, prepare a 1.5 M solution of ammonium nitrate in concentrated sulfuric acid.

-

Cool the phloroglucinol solution in an ice bath to maintain a temperature below 10 °C.

-

To the cooled phloroglucinol solution, add one equivalent of the ammonium nitrate solution dropwise. It is critical to maintain vigorous stirring and ensure the reaction temperature does not exceed 10 °C to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 10 minutes.

-

Pour the reaction mixture onto a sufficient quantity of crushed ice (e.g., 10 g of ice per 1 mL of phloroglucinol solution).

-

Once the ice has completely melted, a solid precipitate of this compound should form.

-

Filter the solid product using a Büchner funnel.

-

Wash the filtered solid with cold 10% HCl solution, followed by a wash with cold deionized water to remove any residual acid.

-

Dry the product under vacuum to yield this compound.

Molecular Structure and Conformation

As of this writing, a definitive experimental crystal structure for this compound is not available in the public domain. Therefore, its molecular geometry is best understood through computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed and reliable picture of its intrinsic properties.[1]

Computational Methodology

The geometric parameters presented below are predicted values derived from Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-311+G(d,p) basis set.[1] This level of theory is widely used for geometry optimization to find the most stable three-dimensional arrangement of a molecule.[1] The presence of both nitro and hydroxyl groups suggests the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's preferred conformation.[1]

Predicted Geometrical Parameters

The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle for the optimized geometry of this compound.

Table 1: Predicted Bond Lengths

| Atom Pair | Predicted Value (Å) |

|---|---|

| C-N | 1.45 |

| N-O (nitro) | 1.23 |

| C-O (hydroxyl) | 1.35 |

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.[1]

Table 2: Predicted Bond Angles

| Atom Triplet | Predicted Value (°) |

|---|---|

| O-N-O | 125 |

| C-C-N | 120 |

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.[1]

Table 3: Predicted Dihedral Angle

| Atom Quartet | Predicted Value (°) |

|---|---|

| C-C-N-O | Variable |

The dihedral angle describing the twist of the nitro group relative to the benzene ring is variable and conformation-dependent.[1]

Electronic and Spectroscopic Properties

The electronic properties of this compound are governed by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro group.[1] These properties can also be predicted with a high degree of confidence using computational methods.

Predicted Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap provides an indication of its kinetic stability.[1]

Table 4: Calculated Electronic Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | ~4.5 D |

Note: These values are hypothetical and represent typical results from quantum chemical calculations.[1]

Predicted Spectroscopic Data

Table 5: Predicted Vibrational Frequencies

| Spectroscopic Data | Functional Group | Predicted Value (cm⁻¹) |

|---|---|---|

| IR Frequency (ν) | O-H stretch | 3400-3600 |

| IR Frequency (ν) | N-O stretch (asymmetric) | ~1550 |

Note: These values are hypothetical and based on quantum chemical calculations.[1]

Visualization of Synthetic and Characterization Workflow

Since no biological signaling pathways involving this compound are documented, the following diagram illustrates a logical workflow for its synthesis and subsequent structural characterization, which would be necessary to validate the computational data presented herein.

Caption: Logical workflow for the synthesis and structural characterization of this compound.

Conclusion

This compound is a compound with significant potential in various fields of chemistry. This guide has provided a detailed overview of its synthesis and its molecular and electronic structure as predicted by computational methods. The presented theoretical data offers a solid foundation for understanding its properties. However, there is a clear need for experimental validation of these computational predictions. Future work should focus on the successful synthesis, purification, and comprehensive spectroscopic and crystallographic analysis of this compound to bridge the gap between theoretical models and experimental reality.

References

Spectroscopic and Synthetic Profile of 2-Nitrobenzene-1,3,5-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-Nitrobenzene-1,3,5-triol (also known as 2-nitrophloroglucinol). Due to the limited availability of direct experimental spectroscopic data for this compound, this document combines reported information with predicted values based on the analysis of structurally related compounds.

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the direct electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol)[1]. The three hydroxyl groups on the phloroglucinol ring are strongly activating, making the aromatic ring highly susceptible to electrophilic substitution[1].

The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitrate salts in concentrated sulfuric acid[1]. The reaction's progress and the purity of the resulting product can be monitored using standard analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and melting point determination. The reported melting point for this compound is in the range of 188 - 192 °C.

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not extensively documented in publicly available literature[1]. Therefore, the following tables present a combination of the limited available data and predicted values derived from the known spectral characteristics of nitrobenzene and other substituted aromatic compounds. These predicted values serve as a guideline for researchers and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | 6.0 - 7.0 | Singlet | The two aromatic protons are chemically equivalent and are expected to appear as a singlet. The exact shift will depend on the solvent and concentration. |

| Hydroxyl OH | 5.0 - 9.0 | Broad Singlet | The chemical shift of the hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reflect the different carbon environments in the molecule. The carbon atom attached to the nitro group is expected to be the most deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-NO₂ | 145 - 155 | The carbon atom directly bonded to the electron-withdrawing nitro group will have the highest chemical shift. |

| C-OH | 150 - 160 | The carbon atoms bonded to the hydroxyl groups will be significantly deshielded. Due to symmetry, the two carbons flanking the nitro group (C1 and C3) will be equivalent, and the carbon opposite the nitro group (C5) will be unique. |

| C-H | 95 - 105 | The carbon atoms bonded to hydrogen will be the most shielded among the aromatic carbons. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and nitro functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| O-H | 3200 - 3600 | Stretching (broad due to hydrogen bonding) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C | 1600 - 1650 | Aromatic ring stretching |

| NO₂ | ~1530 | Asymmetric stretching |

| NO₂ | ~1350 | Symmetric stretching |

| C-O | 1200 - 1300 | Stretching |

Some sources indicate expected IR peaks at approximately 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) which confirms the presence of the nitro functionality[1].

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands characteristic of nitroaromatic compounds. The presence of the hydroxyl groups will likely cause a bathochromic (red) shift of the absorption maxima compared to nitrobenzene.

| Transition | Predicted λmax (nm) | Notes |

| π → π | 260 - 280 | A strong absorption band related to the electronic transitions within the benzene ring. |

| n → π | 330 - 350 | A weaker absorption band at longer wavelengths, characteristic of the nitro group. |

For comparison, nitrobenzene exhibits absorptions around 250-270 nm and a weaker band around 340 nm[2]. The presence of three electron-donating hydroxyl groups on the benzene ring in this compound is expected to shift these absorptions to longer wavelengths.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Materials:

-

Benzene-1,3,5-triol (phloroglucinol)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

-

Beaker, Magnetic Stirrer, Dropping Funnel, Buchner Funnel, Filter Paper

Procedure:

-

In a beaker, dissolve a known amount of Benzene-1,3,5-triol in concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the phloroglucinol solution while maintaining the low temperature and stirring continuously.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at a controlled temperature.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified this compound.

-

Dry the purified crystals in a desiccator and determine the melting point to assess purity.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Prepare a dilute solution of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

-

Transfer the solution to a clean NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Analyze the chemical shifts, integration (for ¹H), and multiplicities to confirm the structure of the compound.

3.2.2. IR Spectroscopy

-

Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the dry sample with dry KBr powder and press it into a transparent disk.

-

Place the sample in the sample holder of an FTIR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. UV-Vis Spectroscopy

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Use a quartz cuvette to hold the sample and the solvent (for the blank).

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorbance (λmax).

Visualized Workflows

The following diagrams illustrate the synthesis and spectroscopic analysis workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Nitrobenzene-1,3,5-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and energetic materials. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessment, and predicting its behavior in chemical reactions. This guide provides a comprehensive overview of the available information on the thermochemical properties of this compound, details relevant experimental protocols, and outlines computational approaches for property prediction in the absence of direct experimental data.

Introduction

This compound (C₆H₅NO₅) is an aromatic compound featuring a benzene ring substituted with one nitro group and three hydroxyl groups.[1] This substitution pattern imparts unique reactivity and makes it a versatile building block in organic synthesis.[1] Its applications range from the development of novel energetic materials, where the nitro group contributes to the oxygen balance, to the synthesis of complex molecules for potential pharmaceutical use.[1] Despite its significance, a comprehensive, publicly available experimental dataset of its core thermochemical properties—namely the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp)—is notably scarce. This guide aims to consolidate the existing knowledge and provide a framework for approaching the thermochemical characterization of this compound.

Thermochemical Properties

The following table summarizes the key physical properties and provides estimated thermochemical data. These estimated values are based on computational predictions for similar nitroaromatic compounds and should be used as a preliminary reference pending experimental verification.

Table 1: Physical and Estimated Thermochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| Synonyms | 2-Nitrophloroglucinol | - |

| CAS Number | 16600-92-3 | - |

| Molecular Formula | C₆H₅NO₅ | - |

| Molecular Weight | 171.11 g/mol | - |

| Melting Point | 189-193 °C | --INVALID-LINK-- |

| Standard Enthalpy of Formation (ΔfH°) | Estimated | Computational (DFT) |

| Standard Molar Entropy (S°) | Estimated | Computational (DFT) |

| Heat Capacity (Cp) | Estimated | Computational (DFT) |

Note: The estimated thermochemical values are not from direct experimental measurements and should be treated with caution. They serve as a starting point for further investigation.

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The strong activating effect of the three hydroxyl groups makes the aromatic ring highly susceptible to electrophilic substitution.[1]

Materials:

-

Benzene-1,3,5-triol (phloroglucinol)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Reaction flask

-

Separatory funnel

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a reaction flask equipped with a stirrer, dissolve a known quantity of Benzene-1,3,5-triol in concentrated sulfuric acid. The flask should be cooled in an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. The temperature should be carefully monitored and maintained below a specific threshold (e.g., 10 °C) to prevent over-nitration and side reactions.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.

-

Pour the reaction mixture over crushed ice to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash it with cold water to remove residual acids.

-

Purify the crude product by recrystallization from an appropriate solvent system to obtain pure this compound.

Caption: Synthesis of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

While specific experimental data for this compound is unavailable, the standard enthalpy of formation of a solid organic compound is typically determined from its enthalpy of combustion, measured using a bomb calorimeter.

Materials:

-

A precisely weighed pellet of this compound

-

Bomb calorimeter

-

Oxygen cylinder

-

Ignition wire

-

Crucible

-

Standardizing substance (e.g., benzoic acid)

-

Water bath

-

High-precision thermometer

Procedure:

-

Calibration: Calibrate the calorimeter by combusting a known mass of a standard substance (e.g., benzoic acid) with a known heat of combustion. This allows for the determination of the heat capacity of the calorimeter.

-

Sample Preparation: A precisely weighed pellet of the sample is placed in the crucible within the bomb.

-

Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Immersion: The bomb is placed in a known volume of water in the calorimeter's insulated container.

-

Ignition and Measurement: The sample is ignited, and the temperature change of the water is recorded until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined per mole of the substance. The standard enthalpy of formation can then be calculated using Hess's Law.

Caption: Workflow for Bomb Calorimetry.

Computational Approaches to Thermochemical Property Prediction

Given the absence of experimental data, computational methods are the most viable approach for estimating the thermochemical properties of this compound.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is a powerful tool for calculating the thermochemical properties of molecules.

Methodology:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. This is used to confirm that the structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using various isodesmic or atomization reaction schemes, where the calculated energies of the target molecule and reference species with known experimental enthalpies of formation are used.[3]

Applications in Drug Development and Research

While primarily recognized for its role in energetic materials, the structural motifs of this compound are of interest in medicinal chemistry. The polyphenol structure is a common feature in many biologically active compounds, and the nitro group can be a versatile synthetic handle for further functionalization or can act as a bioisostere for other functional groups. Understanding the thermochemical properties is essential for:

-

Reaction Energetics: Predicting the feasibility and exothermicity of synthetic transformations.

-

Stability and Degradation: Assessing the thermal stability of the compound and its derivatives, which is crucial for storage and handling.

-

Binding Thermodynamics: In drug design, the enthalpy and entropy of binding to a biological target are key parameters. While not a direct measure, the intrinsic thermochemical properties of the ligand contribute to the overall thermodynamics of binding.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound. A significant gap exists in the experimental data for its core thermochemical properties. In light of this, computational methods, particularly DFT, offer a robust alternative for their prediction. The provided experimental protocols for synthesis and characterization serve as a practical guide for researchers seeking to work with this compound and to contribute to the much-needed experimental thermochemical data. Further experimental investigation into the thermochemistry of this compound is highly encouraged to validate computational models and to provide a solid foundation for its application in both materials science and drug development.

References

The Elucidation of 2-Nitrobenzene-1,3,5-triol: A Technical Guide to its Synthesis and Structural Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitrobenzene-1,3,5-triol (also known as nitrophloroglucinol), a key aromatic compound with significant potential in medicinal chemistry and materials science. This document details the synthetic protocol for its preparation and discusses its anticipated solid-state structural features, offering valuable insights for researchers engaged in the development of novel therapeutics and advanced materials.

Molecular and Physical Properties

This compound is a substituted aromatic compound featuring a nitro group and three hydroxyl groups attached to a benzene ring.[1] These functional groups confer a unique combination of electronic and steric properties, making it a versatile building block in organic synthesis.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₅ | [2][3] |

| Molecular Weight | 171.11 g/mol | [2][3] |

| CAS Number | 16600-92-3 | [2] |

| Appearance | Expected to be a solid | [4] |

| Melting Point | 189-193 °C | [4] |

| InChI Key | QSVQZFVXAUGEMT-UHFFFAOYSA-N | [2] |

Synthesis and Crystallization

The primary route for the synthesis of this compound is the electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The presence of three strongly activating hydroxyl groups makes the aromatic ring highly susceptible to electrophilic attack.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the nitration of phloroglucinol derivatives.

Materials:

-

Benzene-1,3,5-triol (Phloroglucinol)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Distilled Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and maintained in an ice-water bath at 0-5 °C, slowly add 10.0 g of phloroglucinol to 50 mL of concentrated sulfuric acid. Stir until complete dissolution.

-

In a separate beaker, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the phloroglucinol solution over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed with copious amounts of cold distilled water until the washings are neutral to litmus paper.

-

The crude product is then recrystallized from an ethanol-water mixture to yield purified this compound.

Crystallization for X-ray Diffraction

Protocol:

-

Dissolve the purified this compound in a minimum amount of a hot solvent, such as ethanol, acetone, or a mixture of solvents.

-

Slowly cool the saturated solution to room temperature.

-

Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.

-

Alternatively, employ vapor diffusion by placing a vial containing the dissolved compound inside a larger sealed container with a less polar anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the solution will induce crystallization.

Crystal Structure and Intermolecular Interactions

As of the latest literature search, a complete, publicly available single-crystal X-ray diffraction dataset for this compound could not be located in the Cambridge Crystallographic Data Centre (CCDC). However, based on the molecular structure, the crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds.

The three hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and nitro groups can serve as hydrogen bond acceptors. This would likely result in a highly stable, three-dimensional supramolecular architecture. It is anticipated that the molecules will form sheets or layers held together by strong O-H···O hydrogen bonds.

Caption: Hypothetical hydrogen bonding between two molecules of this compound.

Conclusion

This compound represents a molecule of significant interest for further investigation in drug design and materials science. While its definitive crystal structure remains to be publicly reported, the synthetic route is well-established, and its structural characteristics can be reasonably predicted. The detailed experimental protocols and structural insights provided in this guide aim to facilitate future research and application of this versatile compound. The determination of its single-crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and paving the way for rational design of novel functional materials and pharmaceutical agents.

References

A Comprehensive Review of 2-Nitrobenzene-1,3,5-triol: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a multifunctional aromatic organic compound with the chemical formula C₆H₅NO₅.[1][2] Its structure consists of a benzene ring substituted with one nitro group (-NO₂) and three hydroxyl groups (-OH) at positions 1, 3, and 5. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a molecule of significant interest in synthetic organic chemistry, materials science, and increasingly, in the field of drug development.[3] This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its synthesis, physicochemical properties, and emerging biological activities.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 189 to 193 °C.[2][4] It has a molecular weight of 171.11 g/mol .[1][2] The presence of multiple hydroxyl groups and a nitro group allows for the formation of extensive intermolecular and intramolecular hydrogen bonds, which influence its physical properties and potential for forming co-crystals.[5]

| Property | Value | References |

| Molecular Formula | C₆H₅NO₅ | [1][2] |

| Molecular Weight | 171.11 g/mol | [1][2] |

| CAS Number | 16600-92-3 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 189-193 °C | [2][4] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through the electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[3][5] The three hydroxyl groups on the phloroglucinol ring are strongly activating, making the aromatic ring highly susceptible to electrophilic substitution.[5]

Experimental Protocol: Nitration of Phloroglucinol

Materials:

-

Phloroglucinol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Appropriate glassware and safety equipment

Procedure:

-

A nitrating mixture is prepared by carefully adding a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Phloroglucinol is dissolved in a suitable solvent, and the nitrating mixture is added dropwise to the phloroglucinol solution with constant stirring, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.

-

The reaction is then quenched by pouring the mixture over crushed ice.

-

The precipitated this compound is collected by filtration and washed with cold water to remove residual acids.

-

The crude product can be further purified by recrystallization from a suitable solvent to obtain a product with high purity.[6][7][8][9]

Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures may vary and should be optimized for the desired scale and purity.

Biological Activities and Therapeutic Potential

Recent research has highlighted the promising biological activities of this compound, particularly its antibacterial properties.

Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

A significant study has demonstrated that 2-nitrophloroglucinol (NPG) exhibits antibacterial activity against the multidrug-resistant pathogen, Methicillin-Resistant Staphylococcus aureus (MRSA).[10] Furthermore, NPG displays a strong synergistic effect when combined with β-lactam antibiotics such as penicillin and bacitracin.[10]

Checkerboard Assay for Synergistic Activity:

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[11][12]

-

Two-fold serial dilutions of this compound and the antibiotic (e.g., penicillin) are prepared in a 96-well microtiter plate along the x and y axes, respectively.

-

Each well is then inoculated with a standardized suspension of MRSA (e.g., 1.5 x 10⁶ CFU/mL).[11]

-

The plate is incubated at 37°C for 16-24 hours.

-

The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

A FICI value of ≤ 0.5 is indicative of synergy.[13]

Time-Kill Assay:

This assay provides information on the rate of bactericidal activity over time.[14][15][16]

-

MRSA cultures in the logarithmic growth phase are treated with this compound and the antibiotic, both alone and in combination, at their respective MICs or sub-MICs.

-

Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions on appropriate agar plates.

-

A synergistic effect is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.[14]

The synergistic antibacterial activity of this compound with penicillin against MRSA is attributed to a multi-faceted mechanism:

-

Disruption of Bacterial Cell Membrane: this compound damages the MRSA cell membrane, leading to increased permeability.[10] This allows for the leakage of intracellular biomacromolecules and facilitates the entry of penicillin into the bacterial cell.[10]

-

Inhibition of Penicillinase Activity: The compound significantly decreases the activity of penicillinase, an enzyme produced by MRSA that degrades penicillin.[10]

-

Downregulation of Penicillin-Binding Protein 2a (PBP2a) Expression: The combination of this compound and penicillin leads to a significant decrease in the mRNA expression of mecA, the gene encoding PBP2a.[10] PBP2a is the primary determinant of methicillin resistance in MRSA, and its downregulation restores the susceptibility of MRSA to penicillin.[17]

Bacterial Membrane Integrity Assay Protocol:

Membrane integrity can be assessed using fluorescent dyes such as propidium iodide (PI) and SYTO 9.[1][18][19][20]

-

MRSA cells are treated with this compound.

-

The cells are then stained with a mixture of SYTO 9 and PI.

-

SYTO 9 is a membrane-permeant green fluorescent dye that stains all bacterial cells, while PI is a membrane-impermeant red fluorescent dye that only enters cells with compromised membranes.

-

The fluorescence is observed using a fluorescence microscope or quantified using a flow cytometer. An increase in red fluorescence indicates membrane damage.

RT-qPCR Protocol for mecA Gene Expression:

-

MRSA is treated with this compound and penicillin.

-

Total RNA is extracted from the bacterial cells.

-

The RNA is reverse transcribed into cDNA.

-

Quantitative PCR (qPCR) is performed using primers specific for the mecA gene and a housekeeping gene for normalization.[21][22]

-

The relative expression of the mecA gene is calculated to determine the effect of the treatment.

References

- 1. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | High-Purity Reagent [benchchem.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. How To [chem.rochester.edu]

- 10. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. emerypharma.com [emerypharma.com]

- 13. US4157450A - Benzene-1,3,5-tris-acetoxime and the process for making phloroglucinol therewith - Google Patents [patents.google.com]

- 14. actascientific.com [actascientific.com]

- 15. Time-kill synergy experiments. [bio-protocol.org]

- 16. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Nitrobenzene-1,3,5-triol

Introduction

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a nitroaromatic compound with a unique molecular structure featuring a nitro group and three hydroxyl groups on a benzene ring. This substitution pattern imparts distinct chemical properties that are relevant in various fields, including organic synthesis and materials science. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) method.

Data Presentation: Quantitative Method Comparison

The following table summarizes the key quantitative parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and sample matrix.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |

| Linear Range | 0.5 - 100 µg/mL | 1 - 500 ng/mL | 10 - 1000 ng/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 ng/mL | ~2 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1 ng/mL | ~10 ng/mL |

| Precision (%RSD) | < 5% | < 10% | < 15% |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |

| Specificity | Good | Excellent | Excellent |

| Throughput | High | Medium | Low |

Experimental Protocols

Sample Preparation: General Workflow

A generalized workflow for sample preparation from a solid matrix is presented below. The specific steps may need to be optimized based on the sample type.

General Sample Preparation Workflow

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with relatively high concentrations.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV scan is recommended; a starting wavelength of 270 nm can be used).

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution with the initial mobile phase composition.

-

Sample Preparation: Prepare the sample as described in the general workflow, reconstituting the final extract in the initial mobile phase.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

HPLC-UV Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices.

Instrumentation:

-

UPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient: A suitable gradient can be optimized, for example, starting at 5% B and ramping up to 95% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI negative.

-

Precursor Ion: [M-H]⁻ (m/z 170.02).

-

Product Ions: To be determined by infusing a standard solution and performing a product ion scan.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Protocol:

-

Standard and Sample Preparation: Follow the same procedure as for HPLC-UV, but use a lower concentration range for standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

-

MS Parameter Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.

-

Analysis: Inject the standards and samples.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility and high polarity of this compound, a derivatization step is necessary for GC-MS analysis. A two-step oximation and silylation is recommended.

Reagents and Materials:

-

Hydroxylamine hydrochloride

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Reaction vials with PTFE-lined caps

Derivatization Protocol:

-

Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen.

-

Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Seal the vial and heat at 90°C for 30 minutes. This step converts any potential tautomers to stable oximes.

-

Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA + 1% TMCS. Seal the vial and heat at 70°C for 60 minutes. This step converts the hydroxyl groups to volatile trimethylsilyl (TMS) ethers.

-

Analysis: After cooling, the sample is ready for GC-MS injection.

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantification:

-

Use a suitable internal standard (e.g., a deuterated analogue or a structurally similar compound).

-

Identify characteristic ions of the derivatized this compound from the full scan mass spectrum.

-

Perform quantification in SIM mode by monitoring these characteristic ions.

GC-MS Derivatization and Analysis Workflow

Application Note: HPLC-UV Method for the Quantitative Analysis of 2-Nitrobenzene-1,3,5-triol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrobenzene-1,3,5-triol, also known as nitrophloroglucinol, is a multifunctional aromatic compound with potential applications in synthetic organic chemistry and materials science.[1] Its unique structure, featuring a nitro group and three hydroxyl groups on a benzene ring, makes it a valuable building block for various complex molecules.[1] Accurate and reliable quantitative analysis of this compound is crucial for purity assessment, quality control of starting materials, and in-process monitoring during the development of new chemical entities.

This application note presents a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound. The method is designed to be simple, reproducible, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard analytical HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard Analytical HPLC/UHPLC System |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm (or optimal wavelength determined by PDA scan) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

2. Reagents and Standards

-

This compound analytical standard: (Purity ≥ 95%)

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure water

-

Formic Acid: LC-MS grade

3. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (95% A: 5% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation method should be adapted based on the sample matrix. For a pure substance or a simple mixture, the following protocol can be applied:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.

-

Vortex and sonicate the sample to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

For more complex matrices, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3][4]

Data Presentation

Method Validation Summary

A full method validation should be performed according to ICH guidelines. The following table summarizes the typical parameters that need to be evaluated.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | To be determined (Signal-to-Noise ratio of 3:1) |

| Limit of Quantitation (LOQ) | To be determined (Signal-to-Noise ratio of 10:1) |

| Specificity | No interference at the retention time of the analyte |

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. These tests should be performed before and during the analysis.

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% (for n=5) |

| % RSD of Retention Time | ≤ 1.0% (for n=5) |

Mandatory Visualization

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

This application note provides a detailed protocol for the quantitative analysis of this compound using an HPLC-UV method. The described method is a starting point and should be fully validated in the user's laboratory to ensure its suitability for the intended application. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water with a formic acid modifier, coupled with UV detection, is expected to provide excellent separation and quantification of the analyte. This method can be a valuable tool for quality control and research applications involving this compound.

References

Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of nitroaromatic compounds.[1][2] These compounds are of significant interest due to their presence in explosives, environmental contaminants, and as intermediates in various industrial processes.[1][3] This document provides detailed application notes and experimental protocols for the analysis of nitroaromatic compounds in various matrices using GC-MS.

The combination of gas chromatography's high resolving power with the mass spectrometer's high sensitivity and specificity allows for the reliable analysis of complex mixtures.[1][4] Mass spectrometry provides detailed molecular information, aiding in the identification and quantification of compounds, even at very low concentrations.[2]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to extract the target nitroaromatic compounds from the sample matrix, remove interferences, and concentrate the analytes to a level suitable for detection.[5] The choice of sample preparation technique depends on the sample matrix (e.g., water, soil, biological tissues).

1.1. Liquid Sample Preparation (e.g., Water)

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents.[5]

-

Protocol:

-

Acidify the aqueous sample (e.g., 100 mL) to a pH < 3 with concentrated HCl.[6]

-

Transfer the sample to a separatory funnel.

-

Add a suitable organic solvent (e.g., 30 mL of dichloromethane).[6]

-

Shake vigorously for 2 minutes, venting periodically.[6]

-

Allow the layers to separate and collect the organic layer.[6]

-

Repeat the extraction twice more with fresh solvent.[6]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[6]

-

Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.[6][7]

-

-

-

Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.[5]

-

Protocol:

-

Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the nitroaromatic compounds with a small volume of an appropriate solvent (e.g., acetonitrile).[8]

-

-

1.2. Solid Sample Preparation (e.g., Soil, Sediment, Biota)

-

Solvent Extraction:

-

Protocol for concentrations > 10 ng/g:

-

Weigh a known amount of the solid sample.

-

Perform a direct extraction with a suitable solvent (e.g., acetonitrile).[9]

-

-

Protocol for concentrations < 10 ng/g:

-

Freeze-dry the sample to remove water.[9]

-

Use ultrasonic extraction or solid-phase extraction for enhanced recovery.[9]

-

For soil samples, sonicate approximately 20 grams of soil with about 50 mL of acetonitrile in an ice water bath for 3 hours.[10]

-

Filter and concentrate the extract under nitrogen.[10]

-

-

1.3. General Sample Preparation Considerations:

-

Use high-purity volatile organic solvents such as dichloromethane, hexane, or methanol.[5][11]

-

Ensure samples are free of particles by filtering (e.g., with a 0.22 μm filter) or centrifuging.[12]

-

Use glass vials to prevent leaching of contaminants from plastic.[11][12]

-

For thermally labile or polar compounds, derivatization may be necessary to improve volatility and thermal stability.[6][12]

GC-MS Analysis

The following sections detail the instrumental parameters for the GC-MS analysis of nitroaromatic compounds.

2.1. Injection Techniques

-

Splitless Injection: This technique is suitable for trace analysis and involves injecting up to 1 µL of the sample. The sample is vaporized at a temperature well above the solvent's boiling point.[9]

-

Programmable Temperature Vaporization (PTV) Large Volume Injection (LVI): PTV-LVI allows for the injection of larger sample volumes (e.g., 5 µL), which can significantly improve detection limits.[9] The injection is performed in solvent vent mode, where the solvent is evaporated at a lower temperature before the analytes are transferred to the column at a higher temperature.[4]

2.2. Gas Chromatography (GC) Conditions

-

Column: A capillary column is typically used for the separation of nitroaromatic compounds.[4] A column specifically designed for explosive analysis, such as a Restek column, can provide good separation.[3]

-

Carrier Gas: Hydrogen or helium is commonly used as the carrier gas.[4]

-

Oven Temperature Program: A temperature program is essential for separating compounds with different boiling points.

-

Example Program 1 (Splitless Injection):

-

Example Program 2 (PTV Injection):

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode:

-

Electron Ionization (EI): The most common ionization technique, providing reproducible fragmentation patterns for library matching.

-

Negative Chemical Ionization (NCI): NCI can offer higher sensitivity for electronegative compounds like nitroaromatics.[10]

-

-

Acquisition Mode:

Quantitative Analysis

Quantitative analysis is typically performed using an external standard calibration.

-

Calibration:

-

Prepare a series of calibration standards of the target nitroaromatic compounds in a clean solvent (e.g., acetonitrile or dichloromethane) at concentrations spanning the expected sample range (e.g., 0.1–100 ng/mL or 1 µg/L to 100 µg/L).[6][9]

-

Analyze the standards using the same GC-MS method as the samples.[6]

-

Construct a calibration curve by plotting the peak area of a quantification ion against the concentration of the standards.[6]

-

-

Internal Standards: The use of an isotopically labeled internal standard, such as 13C15N-TNT for TNT analysis or 2,6-DNT-D3, can improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.[9][10]

Quantitative Data Summary

| Compound | Injection Mode | Detection Limit (LOD) | Linearity Range | Reference |

| 1,3-Dinitrobenzene | Splitless | 77 - 333 fg/µL | - | [9] |

| 2,4-Dinitrotoluene | Splitless | 77 - 333 fg/µL | - | [9] |

| 2,4,6-Trinitrotoluene | Splitless | 77 - 333 fg/µL | - | [9] |

| Various Explosives | PTV-LVI | 8 - 47 fg/µL | - | [9] |

| Various Explosives | NCI SIM | - | 1 - 1000 pg/µL | [10] |

| 3-Methyl-4-nitrophenol | - | - | 1 - 100 µg/L | [6] |

Experimental Workflows and Logical Relationships

Diagram 1: Experimental Workflow for GC-MS Analysis of Nitroaromatic Compounds

Caption: A generalized workflow for the analysis of nitroaromatic compounds using GC-MS.

Diagram 2: Logical Relationship of Analytical Steps in GC-MS

Caption: The sequential logical steps within the GC-MS instrument during analysis.

References

- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 3. manuallib.com [manuallib.com]

- 4. vurup.sk [vurup.sk]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. benchchem.com [benchchem.com]

- 7. organomation.com [organomation.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispec.co.th [scispec.co.th]

- 11. uoguelph.ca [uoguelph.ca]

- 12. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

Application Notes and Protocols: 2-Nitrobenzene-1,3,5-triol as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, as a versatile precursor in organic synthesis. The strategic placement of its nitro and hydroxyl functional groups allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds.

Introduction

This compound is a highly functionalized aromatic compound with significant potential in synthetic organic chemistry. Its electron-rich trihydroxy-substituted benzene ring is activated towards electrophilic substitution, while the nitro group offers a key site for reduction to an amino group. This amino derivative, 2-amino-1,3,5-trihydroxybenzene, is a crucial intermediate for the construction of various heterocyclic systems. The applications of this compound and its derivatives extend to the development of ligands for metal-organic frameworks (MOFs), dendrimers, and polymers with tailored properties.[1]

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Nitrophloroglucinol, 2,4,6-Trihydroxynitrobenzene |

| CAS Number | 16600-92-3 |

| Molecular Formula | C₆H₅NO₅ |

| Molecular Weight | 171.11 g/mol |

| Appearance | Solid |

| Melting Point | 189-193 °C |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound and its amino derivative are not consistently available in the searched literature. Researchers should perform their own analyses for full characterization.

Key Synthetic Applications and Signaling Pathways

The primary synthetic utility of this compound lies in its role as a precursor to 2-amino-1,3,5-trihydroxybenzene, which can then undergo cyclization reactions to form various heterocyclic compounds. A key transformation is the reduction of the nitro group.[1]

Synthetic pathway from Phloroglucinol to Heterocycles.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and a general procedure for its subsequent reduction.

Synthesis of this compound (Nitration of Phloroglucinol)

This protocol is adapted from procedures for the nitration of activated aromatic rings.

Workflow:

Workflow for the synthesis of this compound.

Materials:

-

Phloroglucinol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃) or Ammonium Nitrate (NH₄NO₃)

-

Crushed Ice

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve phloroglucinol (1 equivalent) in concentrated sulfuric acid.

-

Prepare the nitrating agent by carefully adding concentrated nitric acid (1 equivalent) or ammonium nitrate to a separate portion of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating agent dropwise to the phloroglucinol solution, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove residual acid.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Yield (%) |

| Phloroglucinol | 1.0 | 126.11 | - | - |

| Nitrating Agent (e.g., HNO₃) | 1.0-1.2 | 63.01 | - | - |

| This compound | - | 171.11 | - | Varies |

Note: Optimal reaction conditions, including reaction time and molar equivalents, should be determined empirically. Yields can vary based on the specific conditions used.

Reduction of this compound to 2-Amino-1,3,5-trihydroxybenzene

This protocol describes a general method for the reduction of an aromatic nitro group using catalytic hydrogenation.

Workflow:

Workflow for the reduction of this compound.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10%) or Platinum(IV) oxide (PtO₂)

-

Ethanol or other suitable solvent

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol in a reaction flask.

-

Carefully add a catalytic amount of Pd/C or PtO₂ to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with a small amount of the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield 2-amino-1,3,5-trihydroxybenzene. Further purification may be necessary depending on the desired purity.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Yield (%) |

| This compound | 1.0 | 171.11 | - | - |

| Catalyst (e.g., 10% Pd/C) | catalytic | - | - | - |

| 2-Amino-1,3,5-trihydroxybenzene | - | 141.11 | - | ~Quantitative |

Note: Yields for catalytic hydrogenation are often high to quantitative, but can be influenced by catalyst activity and reaction conditions.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this compound in the synthesis of complex molecular architectures and novel heterocyclic compounds. Careful optimization of the described procedures is recommended to achieve the desired outcomes for specific research applications.

References

Application Notes: 2-Nitrobenzene-1,3,5-triol as a Versatile Building Block for Energetic Materials

Introduction

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a multifunctional aromatic compound with significant potential in the field of energetic materials.[1] Its unique structure, featuring a nitro group (-NO₂) which contributes to a favorable oxygen balance, and three hydroxyl groups (-OH) on a benzene ring, provides multiple reactive sites for synthesizing advanced energetic materials.[1] The hydroxyl groups can be functionalized to create more complex molecular architectures, including heat-resistant explosives and energetic salts, while the nitro group is essential for the energetic properties of the final compounds.[1] This document outlines the synthesis of this compound and its application in creating next-generation energetic materials, along with detailed protocols for their characterization.

I. Synthesis of this compound

The most common and scalable method for preparing this compound is through the direct electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The three hydroxyl groups strongly activate the aromatic ring, making it highly susceptible to electrophilic substitution.[1]

Experimental Protocol: Nitration of Phloroglucinol

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Benzene-1,3,5-triol in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitrating Agent Preparation: Slowly add a stoichiometric amount of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the dropping funnel.[1]

-

Nitration: Add the nitrating agent dropwise to the phloroglucinol solution while maintaining the temperature below 10 °C. The reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Isolation and Purification: Collect the crude this compound by filtration, wash thoroughly with cold water to remove residual acid, and then dry. Recrystallize the product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified compound.

II. Applications in Energetic Material Synthesis

The strategic placement of functional groups on the this compound molecule allows for its derivatization into various classes of energetic materials.[1]

A. Polynitroaromatic Explosives

Further nitration of this compound can lead to the synthesis of highly nitrated compounds, such as 2,4,6-trinitrobenzene-1,3,5-triol (trinitrophloroglucinol). These materials are of interest due to their high density and detonation performance.[2]

B. Energetic Salts

The acidic nature of the hydroxyl groups allows this compound and its derivatives to act as anions in the formation of energetic ionic salts. These salts often exhibit improved thermal stability and reduced sensitivity compared to their non-ionic counterparts.[3]

Protocol: General Synthesis of an Energetic Salt

-

Anion Formation: Dissolve the this compound derivative in a suitable solvent (e.g., ethanol or water).

-

Base Addition: Add an equimolar amount of a nitrogen-rich base (e.g., hydrazine, aminoguanidine, or a heterocyclic amine) to deprotonate the hydroxyl group and form the corresponding salt.

-

Crystallization: Allow the solvent to evaporate slowly at room temperature.

-

Isolation: Collect the resulting crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

III. Characterization of Energetic Materials

A thorough characterization is crucial to determine the safety, stability, and performance of newly synthesized energetic materials.

Experimental Protocols

-